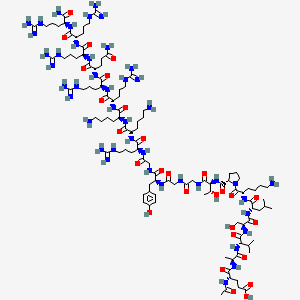
PACAP (1-38), human, ovine, rat TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PACAP (1-38), human, ovine, rat TFA is a neuropeptide with 38 amino acid residues. PACAP (1-38) binds to PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 with IC50s of 4 nM, 2 nM, and 1 nM, respectively.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Role in Ischemia and Neural Injury
PACAP has demonstrated significant neuroprotective effects in various models of ischemia and neural injury. It has been shown to suppress neuronal cell death and decrease infarct volume after ischemia in rodents. Studies using PACAP gene-deficient mice have also highlighted the crucial role of endogenous PACAP in neuroprotection, suggesting that PACAP could extend the therapeutic window for ischemia-related treatments, such as stroke (Ohtaki et al., 2008).
Effects in Central and Peripheral Nerve Injuries
Research has also uncovered the neuroprotective potential of PACAP in models of traumatic nerve injuries. PACAP's expression and its specific PAC1 receptor are elevated in various parts of the central and peripheral nervous system after traumatic injuries. Exogenous PACAP treatment has shown protective effects in different models of brain injury, optic nerve trauma, and facial nerve injuries, highlighting its critical function in neuronal regeneration and its potential as a therapeutic agent in nervous system injuries (Tamas et al., 2012).
Protective Effects Against Neurotoxic Agents
PACAP's protective actions extend to defending against various neurotoxic agents. It activates several protective pathways, mainly through its specific PAC1 receptor, demonstrating potent neuroprotective actions both in vitro and in vivo against neurotoxic compounds like 6-OHDA, MPTP, and glutamate. This broad spectrum of neuroprotection provides a strong foundation for PACAP's role in the endogenous neuroprotective machinery and its potential therapeutic use as a neuroprotective factor (Reglodi et al., 2018).
PACAP in Neurodegenerative Disease Models
PACAP has shown promise in models of neurodegenerative diseases, such as Parkinson's disease, Huntington's chorea, and Alzheimer's disease. It offers a novel therapeutic approach for the treatment of these diseases by inhibiting pathological processes and alleviating clinical symptoms, suggesting its potential as a valuable therapeutic agent in combating neurodegeneration (Yang et al., 2015).
Eigenschaften
Produktname |
PACAP (1-38), human, ovine, rat TFA |
|---|---|
Molekularformel |
C₂₀₃H₃₃₁N₆₃O₅₃S.C₂HF₃O₂ |
Molekulargewicht |
4648.28 |
Sequenz |
One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Synonym |
Pituitary Adenylate Cyclase Activating Polypeptide 38 (TFA) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



